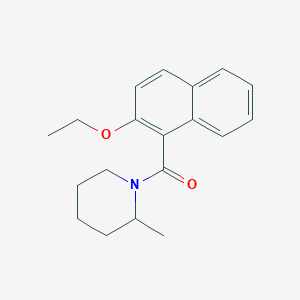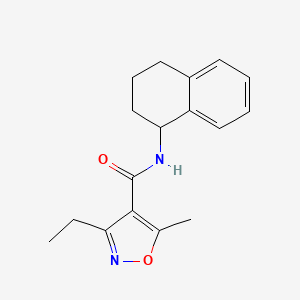![molecular formula C19H18N4O B4433575 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4433575.png)
2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine
Descripción general
Descripción
2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine, also known as NAP, is a synthetic compound belonging to the class of synthetic cannabinoids. It was first synthesized in 2008 by Pfizer and has been used in scientific research to study the mechanism of action and physiological effects of synthetic cannabinoids.
Aplicaciones Científicas De Investigación
2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine has been used in scientific research to study the mechanism of action and physiological effects of synthetic cannabinoids. It has been found to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of effects including analgesia, anti-inflammatory activity, and modulation of immune function. 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine has also been used in studies investigating the potential therapeutic use of synthetic cannabinoids in the treatment of various medical conditions, including chronic pain, epilepsy, and multiple sclerosis.
Mecanismo De Acción
2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain and peripheral tissues. It binds to these receptors, leading to the activation of various signaling pathways and the modulation of neurotransmitter release. This results in a range of effects, including analgesia, anti-inflammatory activity, and modulation of immune function.
Biochemical and Physiological Effects
2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. It has also been found to modulate immune function, with potential applications in the treatment of autoimmune diseases. Additionally, 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine has been shown to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine in lab experiments is that it is a highly potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the mechanisms of action of synthetic cannabinoids. Additionally, 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine has been shown to have a range of effects on various physiological systems, making it a useful tool for investigating the potential therapeutic applications of synthetic cannabinoids. However, one limitation of using 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine in lab experiments is that its effects may not fully reflect the effects of other synthetic cannabinoids, as it has a unique chemical structure and pharmacological profile.
Direcciones Futuras
There are several future directions for research involving 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine. One area of interest is the development of novel synthetic cannabinoids based on the structure of 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine, with potential applications in the treatment of various medical conditions. Another area of interest is the investigation of the potential therapeutic applications of 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine, as well as its potential advantages and limitations for lab experiments.
Propiedades
IUPAC Name |
naphthalen-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-18(17-7-6-15-4-1-2-5-16(15)14-17)22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGGNWOVWKFHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4433493.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433498.png)




![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4433553.png)

![N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide](/img/structure/B4433576.png)

![4-[({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]benzenesulfonamide](/img/structure/B4433595.png)

![1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4433606.png)